molecular formula C12H13NO3 B609732 8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one CAS No. 1021950-79-7

8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one

Cat. No.: B609732
CAS No.: 1021950-79-7
M. Wt: 219.24
InChI Key: LJIDRFNRDLYHNC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleracein E is a a tetrahydroisoquinoline possessing potent antioxidant activity. Pretreatment with OE (10 μM, 2 h) decreased lactic acid dehydrogenase (LDH) release and the apoptosis rate in rotenone (5 μM, 24 h)-treated SH-SY5Y human neuroblastoma cells. Further mechanistic study indicated that OE reduced reactive oxygen species (ROS) levels, inhibited extracellular signal-regulated kinase (ERK) 1/2 phosphorylation, reduced rotenone-induced up-regulation of the proapoptotic protein Bax, and prevented cytochrome C release and caspase-3 activation.

Properties

IUPAC Name

8,9-dihydroxy-2,5,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-10-5-7-3-4-13-9(1-2-12(13)16)8(7)6-11(10)15/h5-6,9,14-15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIDRFNRDLYHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C3=CC(=C(C=C3CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904168
Record name Oleracein E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
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Q & A

Q1: What types of bacteria are susceptible to Trolline's antibacterial activity?

A1: The research indicates that Trolline exhibits in vitro activity against several enteropathogenic bacteria, including Salmonella typhi, Bacillus cereus, Escherichia coli, and Shigella dysenteriae []. Notably, Shigella dysenteriae showed particular susceptibility to Trolline, displaying a large zone of inhibition during testing [].

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